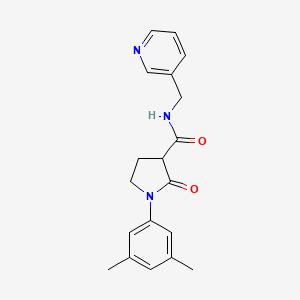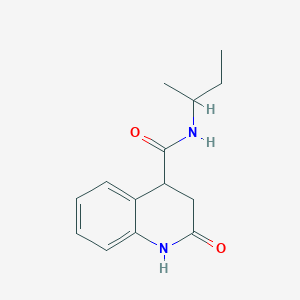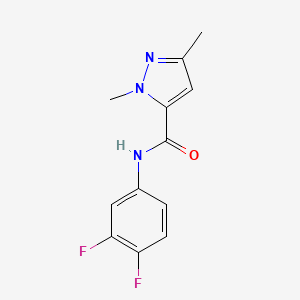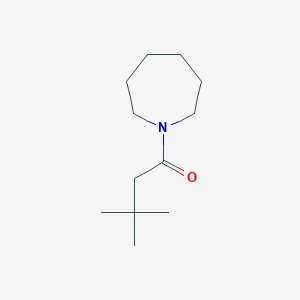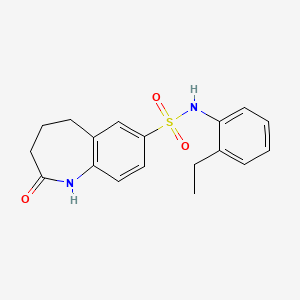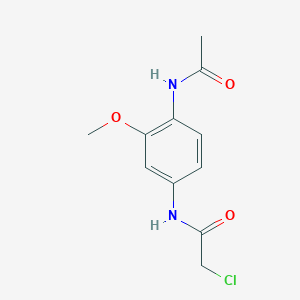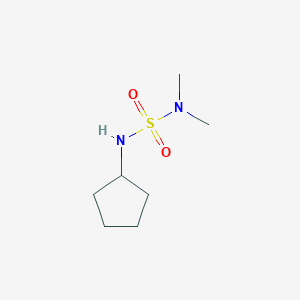
(Dimethylsulfamoylamino)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylsulfamoylamino)cyclopentane, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSC is a cyclic sulfamide that is synthesized by reacting dimethylsulfamide with cyclopentanone.
Applications De Recherche Scientifique
(Dimethylsulfamoylamino)cyclopentane has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (Dimethylsulfamoylamino)cyclopentane has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. (Dimethylsulfamoylamino)cyclopentane has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
In materials science, (Dimethylsulfamoylamino)cyclopentane has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. (Dimethylsulfamoylamino)cyclopentane has also been studied as a potential catalyst for various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Mécanisme D'action
The mechanism of action of (Dimethylsulfamoylamino)cyclopentane is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (Dimethylsulfamoylamino)cyclopentane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
(Dimethylsulfamoylamino)cyclopentane has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase by (Dimethylsulfamoylamino)cyclopentane has been shown to result in the reduction of intraocular pressure, making it a potential drug candidate for the treatment of glaucoma.
Biochemical and Physiological Effects
(Dimethylsulfamoylamino)cyclopentane has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that (Dimethylsulfamoylamino)cyclopentane inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (Dimethylsulfamoylamino)cyclopentane has also been shown to inhibit the activity of carbonic anhydrase, resulting in the reduction of intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
(Dimethylsulfamoylamino)cyclopentane has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. (Dimethylsulfamoylamino)cyclopentane is also stable under normal laboratory conditions and can be stored for extended periods without degradation.
However, there are also limitations to the use of (Dimethylsulfamoylamino)cyclopentane in lab experiments. (Dimethylsulfamoylamino)cyclopentane is a relatively new compound, and its properties and applications are still being explored. There is limited information available on the toxicity and safety of (Dimethylsulfamoylamino)cyclopentane, which could limit its use in certain experiments.
Orientations Futures
For the study of (Dimethylsulfamoylamino)cyclopentane include the development of (Dimethylsulfamoylamino)cyclopentane as a potential drug candidate for the treatment of Alzheimer's disease and the use of (Dimethylsulfamoylamino)cyclopentane as a building block for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of (Dimethylsulfamoylamino)cyclopentane involves the reaction of dimethylsulfamide with cyclopentanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (Dimethylsulfamoylamino)cyclopentane. The yield of (Dimethylsulfamoylamino)cyclopentane can be improved by optimizing the reaction conditions such as the temperature, time, and catalyst concentration.
Propriétés
IUPAC Name |
(dimethylsulfamoylamino)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)8-7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMJRNXMZEKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylsulfamoylamino)cyclopentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

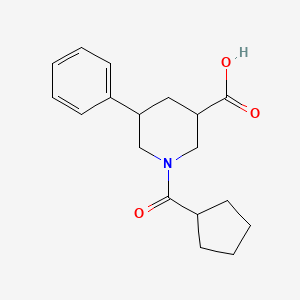
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
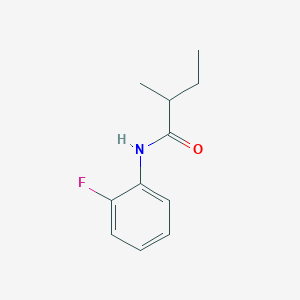
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)
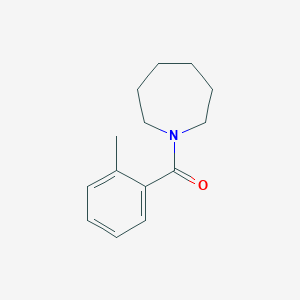
![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)
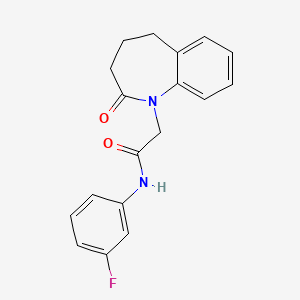
![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)
